

Vimirogant (AGN-242428 / VTP-43742) Overview

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Compound Focus: Vimirogant

CAS No.: 1802706-04-2

Cat. No.: S546768

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Vimirogant was an investigational oral small-molecule drug explored for treating autoimmune diseases. The table below summarizes its core profile:

Attribute	Description
Originator/Developer	Vitae Pharmaceuticals; AbbVie; Allergan [1]
Molecular Class	Small molecule [1]
Mechanism of Action	ROR γ (Retinoic acid receptor-related Orphan Receptor Gamma) inhibitor [2] [3] [4]
Therapeutic Area	Autoimmune disorders [1] [3]
Highest Development Phase	Phase II (for dry eye disease) [1]
Status in Psoriasis & Other Autoimmune Indications	Discontinued (for plaque psoriasis, multiple sclerosis) [1]

Chemical and Pharmacological Profile

The following table outlines the known chemical and basic biological properties of **Vimirogant**. Please note that this information is primarily sourced from chemical vendor catalogs for research purposes [3] [4].

Property	Detail
CAS Number	1802706-04-2 [3] [4]
Molecular Formula	C ₂₇ H ₃₅ F ₃ N ₄ O ₃ S [3] [4]
Molecular Weight	552.65 g/mol [3] [4]
Biological Activity	RORy inhibitor (K _i <100 nM) [3] [4]
Storage (Powder)	-20°C for 3 years [4]
Solubility	Soluble in DMSO to 10 mM [3]

Experimental Protocol: In Vitro RORy Inhibition Assay

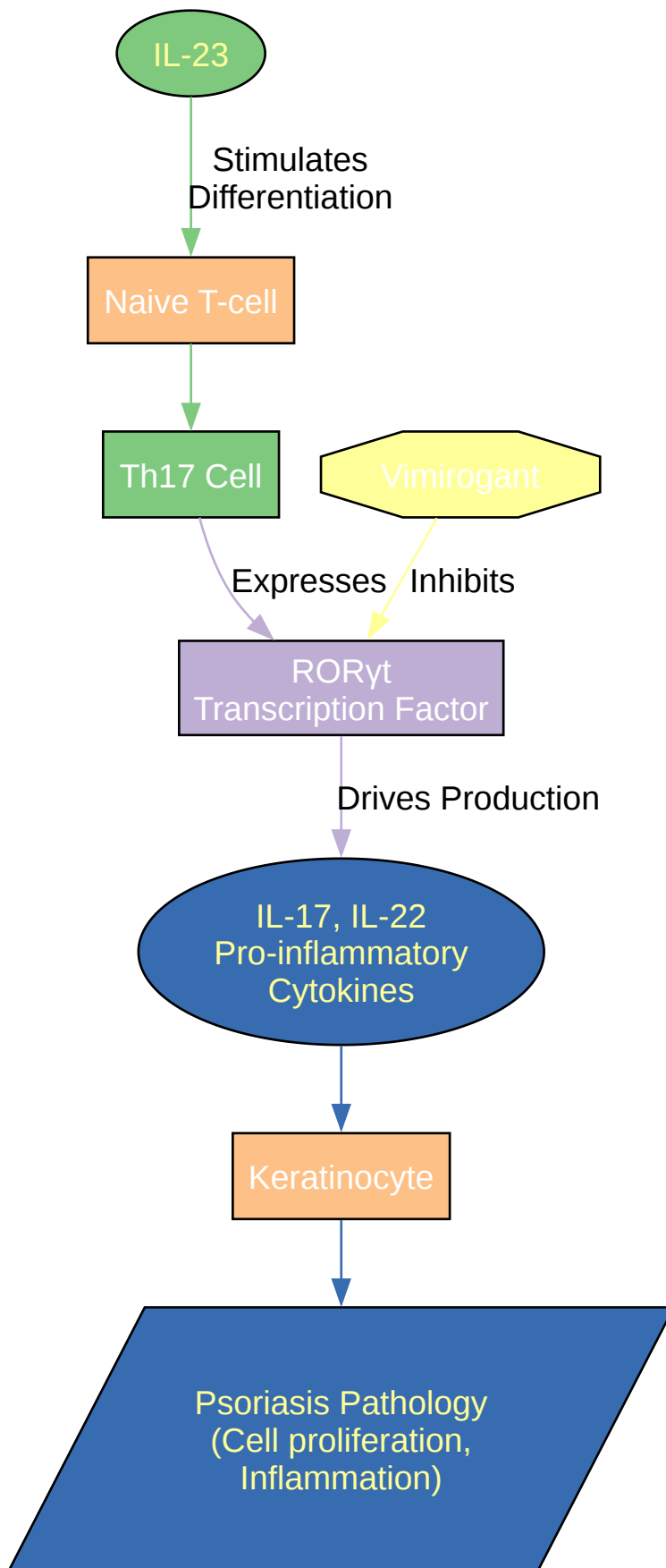
While detailed proprietary protocols from the developers are not available, the general principles for investigating a RORy inhibitor like **Vimirogant** are outlined below.

- **1. Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) of **Vimirogant** against the RORy receptor in a cell-free or cellular context.
- **2. Materials:**
 - **Recombinant Protein:** Purified RORy ligand-binding domain (LBD).
 - **Test Compound:** **Vimirogant**.
 - **Ligand:** Radiolabeled or fluorescent-labeled natural ligand (e.g., cholesterol sulfate) or a reference co-activator peptide.
 - **Buffer:** Assay buffer suitable for protein-ligand binding.
 - **Equipment:** Microplate reader for fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
- **3. Methodology:**
 - **Assay Principle:** A competitive binding assay is performed. The ability of **Vimirogant** to displace a known fluorescent tracer from the RORy LBD is measured, typically using a TR-FRET or FP readout. This signal change is used to calculate the degree of inhibition [2].
 - **Procedure:**
 - Prepare a dilution series of **Vimirogant** in DMSO, then dilute further in assay buffer.
 - In a microplate, mix the RORy protein, the tracer molecule, and each concentration of **Vimirogant**.
 - Incubate the plate in the dark to allow binding equilibrium.

- Measure the TR-FRET or FP signal.
- Include controls: wells with no inhibitor (100% activity) and wells with a non-labeled competitor (0% activity).
- **4. Data Analysis:**
 - Plot the measured signal (or % inhibition) against the logarithm of the **Vimirogant** concentration.
 - Fit the data to a four-parameter logistic model to calculate the IC_{50} value.
 - The K_i value (<100 nM, as reported) can be calculated from the IC_{50} using the Cheng-Prusoff equation, accounting for tracer and protein concentrations [3] [4].

RORyt's Role in Psoriasis Pathogenesis and Vimirogant's Action

The diagram below illustrates the theoretical mechanism of action for **Vimirogant** within the IL-23/Th17 immune pathway, which is central to psoriasis.



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This diagram shows how **Vimirogant** was designed to target a key step in the inflammatory cascade of psoriasis. By inhibiting ROR γ t, it aimed to reduce the production of pro-inflammatory cytokines like IL-17 [2].

Experimental Protocol: In Vivo Efficacy Assessment

Preclinical in vivo studies in animal models are essential for evaluating a drug's efficacy. The general approach for a psoriasis drug like **Vimirogant** would be:

- **1. Animal Model:** The imiquimod (IMQ)-induced psoriasis-like mouse model is a standard pre-clinical model.
- **2. Dosing Regimen:**
 - Mice are divided into groups: vehicle control, positive control, and several **Vimirogant** treatment groups at different doses.
 - **Vimirogant** is administered orally, once or twice daily.
 - Psoriasis-like inflammation is induced on the skin by daily application of IMQ cream.
- **3. Efficacy Endpoints:**
 - **Clinical Scoring:** Skin inflammation is graded daily for erythema, scaling, and thickness.
 - **Histological Analysis:** Skin samples are analyzed for epidermal thickness (acanthosis), immune cell infiltration, and other psoriasiform features.
 - **Molecular Analysis:** Levels of key cytokines (IL-17A, IL-22, IL-23) in skin or serum are measured.
- **4. Data Analysis:** Compare the mean clinical and histological scores, as well as cytokine levels, between the treatment and control groups using statistical tests to demonstrate a dose-dependent reduction in inflammation.

Important Notes on Information Gaps

The information presented has limitations. The **experimental protocols above are reconstructions of standard practices** in the field, as specific details from **Vimirogant's** development program are not available in the public search results provided. Key information such as **detailed pharmacokinetic data, specific results from clinical trials, and the precise reasons for its discontinuation in autoimmune indications** are also not present in these sources.

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References

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